Fmoc-Lys(Mca)-OH

Catalog No.
S862940
CAS No.
386213-32-7
M.F
C33H32N2O8
M. Wt
584.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Mca)-OH

CAS Number

386213-32-7

Product Name

Fmoc-Lys(Mca)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid

Molecular Formula

C33H32N2O8

Molecular Weight

584.63

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

386213-32-7;Fmoc-Lys(Mca)-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoicacid;MolPort-006-706-754;6956AH;ZINC71788152;AKOS024260789;CF-1384;AK154884

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-Lys(Mca)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(7-methoxycoumarin-4-yl)acetyl-L-lysine, is a modified form of the amino acid lysine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group of lysine during the synthesis process. Additionally, it incorporates a methoxycoumarin-4-yl acetyl (Mca) moiety that provides fluorescent properties, making it useful in various biochemical applications, particularly in the study of peptide interactions and dynamics .

While specific data on Fmoc-Lys(Mca)-OH is limited, some general safety considerations for handling similar organic compounds apply:

  • Fmoc-Lys(Mca)-OH may be irritating to the skin, eyes, and respiratory system. It's recommended to wear gloves, eye protection, and work in a well-ventilated fume hood when handling this compound.
  • Organic solvents used during peptide synthesis can be flammable or harmful. Always follow proper safety protocols when working with these solvents.

Protein Labeling

  • Fmoc-Lys(Mca)-OH can be incorporated into a peptide chain to introduce a fluorescent molecule (Mca) at a specific location. This fluorescent tag allows researchers to track the movement and interactions of the labeled protein within a cell. Source: Merck Millipore product page:

Lanthanide-Based Luminescent Proteins

  • Fmoc-Lys(Mca)-OH has been used to develop lanthanide-based luminescent proteins. Lanthanides are a group of elements with unique luminescent properties. By incorporating Fmoc-Lys(Mca)-OH into the protein structure, researchers can create proteins that emit light at specific wavelengths. These proteins can be used as biological probes for various applications. Source: Merck Millipore product page:

Stability Advantage

  • Fmoc-Lys(Mca)-OH is reported to be stable under conditions used in NCL. This stability is important because it allows researchers to manipulate the molecule without it breaking down prematurely. Source: Merck Millipore product page:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further reactions.
  • Peptide Bond Formation: The free amino group can react with carboxylic acids to form peptide bonds, allowing for the synthesis of larger peptides.
  • Fluorescence Activation: The Mca group fluoresces when excited at 340 nm, emitting light at 405 nm, which can be utilized in fluorescence-based assays .

The biological activity of Fmoc-Lys(Mca)-OH is largely attributed to its role as a building block in peptide synthesis. Peptides synthesized with this compound can exhibit various biological functions depending on their sequence and structure. The incorporation of the Mca moiety allows for real-time monitoring of peptide interactions in biological systems through fluorescence, making it valuable in studies related to protein-protein interactions and enzymatic activity .

The synthesis of Fmoc-Lys(Mca)-OH typically involves:

  • Fmoc Protection: Lysine is first protected with the Fmoc group.
  • Mca Coupling: The Mca moiety is then coupled to the epsilon amino group of lysine using standard coupling reagents like carbodiimides (e.g., Dicyclohexylcarbodiimide).
  • Purification: The product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Fmoc-Lys(Mca)-OH has several important applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.
  • Fluorescent Probes: The fluorescent properties of the Mca moiety make it useful as a probe for studying molecular interactions and dynamics in biological systems.
  • Biochemical Assays: It can be employed in assays that require monitoring of peptide interactions or enzymatic activities through fluorescence .

Studies involving Fmoc-Lys(Mca)-OH often focus on its interactions with proteins and other biomolecules. The fluorescence emitted by the Mca group allows researchers to track binding events or conformational changes in real-time. This capability is particularly useful in understanding protein folding, enzyme kinetics, and receptor-ligand interactions .

Several compounds are structurally similar to Fmoc-Lys(Mca)-OH, each with unique properties:

Compound NameDescriptionUnique Features
Fmoc-Lys(Ac)-OHAcetylated lysine derivative used in peptide synthesisLacks fluorescent properties; focuses on acetylation
Fmoc-Lys(Trp)-OHIncorporates tryptophan for enhanced fluorescenceProvides additional aromatic properties
Fmoc-Lys(Arg)-OHContains arginine for increased solubilityEnhances interaction with negatively charged species
Fmoc-Lys(Fluor)-OHFluorescent derivative for advanced imaging techniquesOffers different excitation/emission wavelengths

Fmoc-Lys(Mca)-OH stands out due to its specific use of the methoxycoumarin tag, which provides distinct fluorescent characteristics that are advantageous for real-time monitoring in biological studies .

XLogP3

4.2

Dates

Modify: 2023-08-15

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